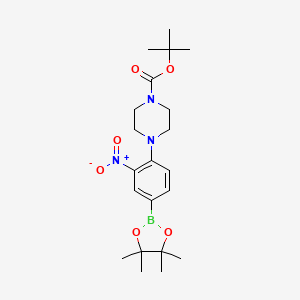

tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

Description

Propriétés

IUPAC Name |

tert-butyl 4-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32BN3O6/c1-19(2,3)29-18(26)24-12-10-23(11-13-24)16-9-8-15(14-17(16)25(27)28)22-30-20(4,5)21(6,7)31-22/h8-9,14H,10-13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRMGGBCHRVVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32BN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682244 | |

| Record name | tert-Butyl 4-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940284-94-6 | |

| Record name | tert-Butyl 4-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It’s known that this compound is an important intermediate in many biologically active compounds such as crizotinib. Crizotinib is a small molecule that inhibits anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR, c-Met), and Recepteur d’Origine nantais (RON, MST1R), which are often upregulated in various types of cancers.

Mode of Action

Given its role as an intermediate in the synthesis of crizotinib, it can be inferred that it may interact with its targets (alk, hgfr, ron) by binding to their active sites, thereby inhibiting their activity and preventing the proliferation of cancer cells.

Biochemical Pathways

The compound likely affects the ALK, HGFR, and RON signaling pathways. These pathways are involved in cell growth, survival, and differentiation. By inhibiting these pathways, the compound could potentially prevent the uncontrolled growth and spread of cancer cells.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the inhibition of cell growth and proliferation, given its potential role in inhibiting the ALK, HGFR, and RON signaling pathways. This could result in the prevention or slowing down of cancer progression.

Activité Biologique

The compound tert-Butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate , also known by its CAS number 855738-60-2, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of this compound is . The structural components include:

- tert-butyl group : A bulky hydrophobic group that influences the compound's solubility and permeability.

- piperazine ring : Known for its role in various pharmacological activities.

- nitro and dioxaborolane functionalities : These groups are crucial for the compound's biological interactions and potential efficacy.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 364.21 g/mol |

| Purity | 95% |

| CAS Number | 855738-60-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cell signaling and apoptosis. Notably, studies have indicated that modifications in the compound can significantly affect its binding affinities to proteins such as Bcl-2 and Bcl-xL, which are critical regulators of apoptosis in cancer cells .

Key Findings:

- Inhibition of Bcl-2/Bcl-xL : The compound has shown promising results as an inhibitor of Bcl-2 and Bcl-xL proteins. These proteins are often overexpressed in various cancers, making them attractive targets for therapeutic intervention .

- Induction of Apoptosis : In vivo studies using SCID mice with H146 xenograft tumors revealed that administration of the compound resulted in significant cleavage of PARP and caspase-3—two markers indicative of apoptosis—at various time points post-administration .

Case Studies

Several studies have evaluated the efficacy of this compound in different experimental setups:

-

Cancer Cell Lines : In vitro tests on various cancer cell lines (e.g., lung cancer) demonstrated dose-dependent inhibition of cell growth and induction of apoptosis upon treatment with the compound .

- Table 1 summarizes the IC50 values observed across different cell lines:

Cell Line IC50 (µM) H146 (small-cell lung) 0.5 HepG2 (liver cancer) 1.0 MCF7 (breast cancer) 0.8 - Animal Models : The efficacy was further validated in animal models where significant tumor regression was observed following treatment with the compound at specified doses .

Structure-Activity Relationship (SAR)

Research into SAR has highlighted that modifications at the piperazine or nitrophenyl positions can lead to variations in biological activity. For instance, substituting different groups on the piperazine ring resulted in altered binding affinities and cytotoxic profiles .

Applications De Recherche Scientifique

Medicinal Chemistry

- Anticancer Agents : Compounds containing boron have been studied for their potential in cancer therapy due to their ability to enhance the efficacy of radiation therapy. The incorporation of the dioxaborolane moiety may improve the targeting of cancer cells while minimizing damage to surrounding healthy tissue .

- Neuropharmacology : The piperazine structure is prevalent in various psychoactive drugs. Research indicates that modifications to this scaffold can lead to compounds with improved selectivity and potency for specific neurotransmitter receptors. This compound could serve as a lead for developing new treatments for neurological disorders .

- Antimicrobial Activity : Initial studies suggest that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains. The nitro group is known to contribute to antibacterial activity by disrupting bacterial DNA synthesis .

Materials Science

- Polymer Chemistry : The unique boron-containing structure allows for potential applications in creating novel polymers with enhanced thermal stability and mechanical properties. These materials can be utilized in coatings and composites where durability is critical .

- Sensors : The sensitivity of boron compounds to environmental changes makes them suitable candidates for developing chemical sensors. Research into their application in detecting specific analytes could lead to advancements in environmental monitoring technologies .

Case Study 1: Development of Anticancer Agents

A study published in Journal of Medicinal Chemistry explored the efficacy of boron-containing piperazine derivatives against various cancer cell lines. The results indicated that compounds similar to tert-butyl 4-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate exhibited significant cytotoxicity compared to traditional chemotherapeutics .

Case Study 2: Neuropharmacological Investigations

Research conducted at a leading pharmacology institute evaluated the effects of modified piperazine derivatives on serotonin receptors. The findings demonstrated that specific substitutions on the piperazine ring enhanced receptor binding affinity, suggesting potential therapeutic applications in treating mood disorders .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound’s analogs differ in substituent type, position, and linker groups (e.g., benzyl vs. direct phenyl attachment). These modifications influence reactivity, physicochemical properties, and applications.

Comparative Analysis

Physicochemical Properties

- Solubility : The nitro group in the target compound may reduce aqueous solubility relative to analogs with polar substituents (e.g., -NH₂ in ).

Méthodes De Préparation

General Synthetic Approach

The preparation typically involves three key stages:

- 2.1 Introduction of the Boronate Ester (Borylation)

- 2.2 Installation of the Nitro Group (Nitration)

- 2.3 Coupling with Boc-Protected Piperazine

Each stage requires optimization of reaction conditions to achieve high yield and purity.

Detailed Preparation Methods

Synthesis of the Boronate Ester-Substituted Phenyl Intermediate

The boronate ester moiety is commonly introduced via borylation of an aryl halide precursor using palladium-catalyzed Suzuki-Miyaura coupling or direct Miyaura borylation with bis(pinacolato)diboron (B2Pin2).

- Typical conditions : Pd(PPh3)4 or PdCl2(dppf) as catalyst, potassium acetate (KOAc) as base, in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), at 60–80°C for 12–24 hours.

- Key notes : The choice of catalyst and base critically influences yield and selectivity. Anhydrous and oxygen-free conditions prevent boronate ester hydrolysis.

Nitration of the Phenyl Ring

The nitro group at the ortho position relative to the boronate ester is introduced via electrophilic aromatic substitution using nitrating agents .

- Reagents : A mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), often called "mixed acid."

- Conditions : Low temperature (0–5°C) to control regioselectivity and minimize side reactions.

- Precautions : The boronate ester is sensitive to strongly acidic conditions, so nitration is often performed on a precursor without the boronate ester, followed by borylation in a later step or under carefully controlled milder conditions.

Coupling with tert-Butyl Piperazine-1-carboxylate (Boc-Protected Piperazine)

The piperazine moiety is introduced by nucleophilic aromatic substitution or palladium-catalyzed amination.

- Method : Coupling of the nitro-substituted boronate ester phenyl intermediate with Boc-protected piperazine under basic conditions.

- Typical reagents : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) as base, Pd(OAc)2 or PdCl2(dppf) as catalyst, and ligands such as SPhos.

- Solvents : Anhydrous DMF or 1,4-dioxane.

- Temperature : 80–100°C for 12–24 hours.

- Outcome : The Boc group protects the piperazine nitrogen during coupling, preventing side reactions and facilitating purification.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Borylation | Pd(PPh3)4, B2Pin2, KOAc | THF, 60–80°C, 12–24 h | Anhydrous, inert atmosphere |

| 2 | Nitration | HNO3/H2SO4 (mixed acid) | 0–5°C, 1–2 h | Often performed before borylation or under mild conditions to protect boronate ester |

| 3 | Coupling with Boc-piperazine | Pd(OAc)2, SPhos, K2CO3 | DMF, 80–100°C, 12–24 h | Boc protects piperazine nitrogen |

Optimization and Analytical Characterization

- Optimization focuses on balancing reaction time, temperature, and reagent equivalents to maximize yield while minimizing decomposition of the boronate ester and nitro group.

- Analytical techniques to confirm structure and purity include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of tert-butyl (~1.4 ppm), piperazine protons (~3.5 ppm), and pinacol methyl groups (~1.3 ppm).

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peak at m/z 433.31.

- Infrared Spectroscopy (IR) : Confirms nitro and boronate ester functionalities.

Research Findings and Practical Considerations

- The nitro group’s electron-withdrawing effect enhances the electrophilicity of the aromatic ring but increases sensitivity to reducing conditions; thus, reducing agents should be avoided during synthesis.

- Catalyst and ligand choice significantly impact cross-coupling efficiency; PdCl2(dppf) and SPhos ligands have been reported to improve yields.

- Protecting group strategy : The Boc group on piperazine is essential to prevent side reactions during coupling and can be selectively removed post-synthesis for further functionalization.

- Scale-up considerations include controlled addition of reagents and temperature monitoring to manage exothermic nitration steps and maintain product integrity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Borylation catalyst | Pd(PPh3)4, PdCl2(dppf) | PdCl2(dppf) preferred for better yields |

| Base for borylation | KOAc | Mild base to protect boronate ester |

| Nitration temperature | 0–5°C | Low temp to avoid over-nitration |

| Coupling catalyst | Pd(OAc)2 with SPhos ligand | Enhances Suzuki coupling efficiency |

| Coupling base | K2CO3 or Cs2CO3 | Strong base for amination |

| Solvents | THF, DMF, 1,4-dioxane | Anhydrous solvents required |

| Reaction time | 12–24 hours | Depends on step and scale |

| Purity after synthesis | >95% | Confirmed by HPLC and NMR |

| Storage | 2–8°C, inert atmosphere, dry | Prevents hydrolysis and degradation |

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

- Borylation : Introducing the dioxaborolane group via Suzuki-Miyaura coupling or direct boronation.

- Piperazine Functionalization : Coupling the nitro-substituted phenylboronate ester to the Boc-protected piperazine under basic conditions.

- Nitro Group Incorporation : Nitration at the ortho position of the phenyl ring using mixed acid (HNO₃/H₂SO₄) . Optimization requires precise control of temperature (typically 0–80°C), solvent choice (e.g., THF or DCM), and reaction time (12–48 hours). Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency .

Q. Which analytical techniques are essential for confirming the compound’s purity and structure?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm), piperazine protons (δ ~3.5 ppm), and boronate ester peaks (δ ~1.3 ppm for pinacol methyl groups) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 433.31 (C₂₁H₃₂BN₃O₆) .

Q. How should this compound be stored to maintain stability?

Store in sealed amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the boronate ester and degradation of the nitro group. Desiccants (e.g., silica gel) are recommended to avoid moisture .

Advanced Research Questions

Q. What strategies mitigate challenges in cross-coupling reactions involving the boronate ester?

- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield the piperazine nitrogen during coupling .

- Catalyst Selection : PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligands improves Suzuki-Miyaura coupling yields .

- Solvent Optimization : Anhydrous DMF or THF minimizes side reactions with the nitro group .

Q. How does the nitro group influence reactivity, and what precautions are necessary?

The nitro group is electron-withdrawing, enhancing the boronate ester’s electrophilicity but increasing sensitivity to reducing agents. Avoid exposure to H₂/Pd or Zn/HCl, which may reduce the nitro group to an amine. Use inert atmospheres and low temperatures during reactions .

Q. How can functionalization of the piperazine ring be achieved without compromising the boronate ester?

- Selective Deprotection : Treat with TFA/DCM (1:1) to remove the Boc group, enabling secondary amine reactions (e.g., alkylation or acylation) .

- Orthogonal Protection : Use Fmoc or Alloc groups for stepwise modifications .

Q. What contradictions exist between reported data and experimental observations?

- Purity vs. Reactivity : Commercial samples (e.g., 90–95% purity) may contain residual Pd catalysts, complicating coupling reactions. Confirm purity via ICP-MS and perform additional purification (e.g., column chromatography) if needed .

- Stability Discrepancies : Some studies report decomposition at RT, while others note stability for weeks under inert storage. Validate storage conditions via periodic HPLC analysis .

Methodological Considerations

- Handling Hazardous Intermediates : The nitro group (H319: eye irritation) and boronate ester (H335: respiratory irritation) require PPE (gloves, goggles) and fume hood use .

- Scale-Up Challenges : Pilot-scale reactions (>5 g) often require slow reagent addition and cryogenic conditions to control exothermic nitration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.